molecular formula C18H18N2O5 B2969938 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 953181-62-9

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2969938
CAS No.: 953181-62-9
M. Wt: 342.351
InChI Key: XFLFUNZABYAHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a recognized potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the key secondary messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates downstream signaling pathways involving protein kinase A (PKA) and cAMP response element-binding protein (CREB). This mechanism is of significant research value for investigating a wide range of inflammatory and neurological processes. Preclinical studies highlight its potential for probing the pathophysiology and treatment of conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and depression. Its research application extends to neuroinflammatory models, including Alzheimer's disease, where PDE4 inhibition has been demonstrated to reduce neuroinflammation, ameliorate synaptic plasticity deficits, and improve cognitive performance in animal models. The compound's specific structural features contribute to its potency and selectivity, making it a valuable chemical tool for dissecting the role of PDE4 in cellular and disease-specific contexts. https://pubmed.ncbi.nlm.nih.gov/29462698/ https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00457/

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-25-16)10-18(21)19-11-14-4-3-7-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFUNZABYAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this case, the nitrile oxide is derived from the corresponding 3,4-dimethoxyphenyl nitrile.

  • Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the isoxazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

  • Introduction of the Furan-2-ylmethyl Substituent: : The final step involves the alkylation of the acetamide nitrogen with a furan-2-ylmethyl halide (e.g., furan-2-ylmethyl bromide) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted acetamide or furan derivatives.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

  • Biology: : The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It can be used to investigate its effects on various biological pathways and targets.

  • Medicine: : Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

  • Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to changes in cellular function and response.

Comparison with Similar Compounds

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide

  • Structure : Features a 5-methylisoxazole and sulfonamide group.
  • Key Differences : Lacks the dimethoxyphenyl and furanmethyl groups.

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

  • Structure : Contains a chloroacetamide group and sulfamoylphenyl substituent.
  • Comparison : The chloroacetamide group may increase reactivity compared to the unsubstituted acetamide in the target compound. The sulfamoyl group enhances hydrophilicity .

Compounds with Dimethoxyphenyl Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl chain.
  • Key Data : Synthesized in 80% yield; melting point 90°C.
  • Contrast : The benzamide scaffold and ethyl linker differ from the isoxazole-acetamide framework, likely reducing planarity and altering receptor binding .

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid

  • Structure : Triazole ring replaces isoxazole; thioether linkage to acetic acid.
  • Properties : Predicted low acute toxicity via computational models. The triazole ring may enhance metabolic stability compared to isoxazole .

Heterocyclic Acetamides with Bioactivity

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Structure: Pyridazinone core with methoxybenzyl and bromophenyl groups.
  • Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring may confer greater conformational flexibility than the rigid isoxazole .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

  • Structure : Benzothiazole replaces isoxazole; trifluoromethyl and dimethoxyphenyl groups.

Furan-Containing Analogues

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(5-methylisoxazol-3-yl)acetamide

  • Structure : Hydrazinyl linker between furan and isoxazole.
  • This may affect membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Isoxazole 3,4-Dimethoxyphenyl, Furanmethyl ~408.4 (inferred) N/A (Data limited)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 299.34 80% yield, mp 90°C
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Methoxybenzyl, Bromophenyl ~443.3 FPR2 agonist
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid Triazole 3,4-Dimethoxyphenyl, Thioether ~352.4 Low predicted toxicity

Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates both isoxazole and furan moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features:

  • An isoxazole ring , which contributes to its pharmacological properties.
  • A furan ring , enhancing its interaction with biological targets.
  • A 3,4-dimethoxyphenyl group that may influence its reactivity and binding affinity.

The molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5} with a molecular weight of 396.4 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antibacterial activity

The biological activity of this compound is believed to stem from its ability to:

  • Interact with specific receptors involved in pain signaling pathways.
  • Modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Induce apoptosis in cancer cells by affecting cell cycle regulation.

Anticancer Activity

In vitro studies have shown that related isoxazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicative of potent anticancer activity (e.g., IC50 values as low as 0.39 µM against HCT116 cells) .

Anti-inflammatory Effects

Isoxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators like COX-2 and TNF-alpha. This suggests that the compound may be effective in treating inflammatory diseases .

Antioxidant Properties

The presence of the furan ring may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress and may play a role in cancer prevention .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Values
Compound AIsoxazoleAnticancer0.39 µM (HCT116)
Compound BFuranAnti-inflammatory0.95 µM (COX inhibition)
Compound CMethoxy-substituted isoxazoleAntioxidantNot specified

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various isoxazole derivatives against MCF7 and SF-268 cell lines, revealing that compounds with similar structures to this compound exhibited significant growth inhibition .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could reduce inflammation markers in animal models, suggesting potential applications in chronic inflammatory conditions .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally related acetamides typically involves sequential acylation and cyclization steps. For example:

  • Step 1: Formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. The 3,4-dimethoxyphenyl group can be introduced using pre-functionalized nitrile oxide precursors.
  • Step 2: Coupling the isoxazole intermediate with furan-2-ylmethylamine via nucleophilic acyl substitution.
    Critical Conditions:
    • Use of DMSO-d6 as a solvent for monitoring reaction progress via 1H NMR^1 \text{H NMR} (400 MHz) .
    • Reflux in ethanol with catalytic KOH (0.002 M aqueous solution) for 1 hour to ensure complete acylation .
    • Thin-layer chromatography (TLC) on silica gel F254 plates to verify purity (>95%) before recrystallization .

Optimization Tips:

  • Adjust stoichiometry of the nitrile oxide precursor to minimize side products.
  • Screen solvents (e.g., DMF vs. ethanol) to improve cyclization efficiency.

Basic: How are structural and purity parameters validated for this compound?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6 to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) .
    • HSQC/HMBC to resolve ambiguous coupling in the isoxazole ring.
  • Melting Point Analysis: Open capillary method to verify consistency with literature values (±2°C) .
  • High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+).

Basic: What in vitro/in vivo models are suitable for preliminary anti-inflammatory or anticancer activity screening?

Answer:

  • Anti-inflammatory:
    • Carrageenan-induced paw edema (rat model): Administer 10 mg/kg dose and compare edema reduction to diclofenac sodium (8 mg/kg) .
    • Monitor interleukin-6 (IL-6) and TNF-α levels via ELISA.
  • Anticancer:
    • MTT assay against HeLa or MCF-7 cell lines (IC50_{50} values <10 μM indicate high activity) .
    • Apoptosis induction via flow cytometry (Annexin V/PI staining).

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:
Key SAR findings from analogous compounds:

Modification Biological Impact Reference
3,4-Dimethoxyphenyl group Enhances lipophilicity, improving membrane permeability
Furan-2-ylmethyl substitution Reduces cytotoxicity in non-target tissues
N-acetamide linker Critical for hydrogen bonding with COX-2 active site

Design Strategies:

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to boost anti-inflammatory activity .
  • Replace the furan moiety with thiophene to evaluate π-π stacking interactions .

Advanced: How can computational methods resolve contradictions in biological data?

Answer:
Contradictions (e.g., varying IC50_{50} values across studies) can arise from differences in assay conditions or metabolite interference. Use:

  • Molecular Dynamics (MD) Simulations: Model ligand-receptor binding stability (e.g., COX-2 or EGFR targets) .
  • ADMET Prediction: Tools like SwissADME to assess bioavailability and metabolic stability .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Validation: Cross-reference computational results with in vitro cytochrome P450 inhibition assays .

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

  • Process Optimization:
    • Replace ethanol with isopropanol for easier solvent recovery .
    • Use continuous-flow reactors to enhance heat transfer during cyclization .
  • Quality Control:
    • Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .
    • Optimize recrystallization using solvent mixtures (e.g., ethanol/water) to remove polar impurities .

Advanced: How can conflicting pharmacokinetic data (e.g., bioavailability) be addressed?

Answer:

  • In Vivo Pharmacokinetic Studies:
    • Administer radiolabeled compound (e.g., 14C^{14} \text{C}) to track absorption/distribution in Sprague-Dawley rats .
    • Compare plasma concentration profiles via LC-MS/MS.
  • Mitigation Strategies:
    • Formulate as nanoparticles (PLGA-based) to enhance solubility .
    • Introduce prodrug moieties (e.g., ester linkages) for delayed metabolic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.